molecular formula C12H17IN2S B12758043 Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide CAS No. 102612-84-0

Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide

Cat. No.: B12758043
CAS No.: 102612-84-0
M. Wt: 348.25 g/mol
InChI Key: LLRQCFYMDCTCJJ-UHFFFAOYSA-N
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Description

Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a pseudourea core with a substituted naphthyl group, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide typically involves the reaction of a naphthyl derivative with a pseudourea precursor under specific conditions. Common reagents might include methylating agents and thiolating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Purification steps such as crystallization or chromatography might be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride could be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiourea derivatives: Compounds with similar thiourea structures but different substituents.

    Naphthyl derivatives: Compounds featuring the naphthyl group but with different functional groups attached.

Uniqueness

Pseudourea, 2-methyl-3-(5,6,7,8-tetrahydro-1-naphthyl)-2-thio-, hydriodide is unique due to its specific combination of a pseudourea core and a substituted naphthyl group. This structural uniqueness might confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

102612-84-0

Molecular Formula

C12H17IN2S

Molecular Weight

348.25 g/mol

IUPAC Name

methyl N'-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamimidothioate;hydroiodide

InChI

InChI=1S/C12H16N2S.HI/c1-15-12(13)14-11-8-4-6-9-5-2-3-7-10(9)11;/h4,6,8H,2-3,5,7H2,1H3,(H2,13,14);1H

InChI Key

LLRQCFYMDCTCJJ-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=CC=CC2=C1CCCC2)N.I

Origin of Product

United States

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